molecular formula C26H27NO3 B120427 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone CAS No. 148260-92-8

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone

Cat. No.: B120427
CAS No.: 148260-92-8
M. Wt: 401.5 g/mol
InChI Key: IMNTVVOUWFPRSB-JWQCQUIFSA-N
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Description

SCH-48461 is a compound known for its role as a cholesterol absorption inhibitor. It was developed during the early phases of an NPC1L1 inhibitor discovery program at Schering-Plough. The compound is based on the 2-azetidinone backbone and has shown significant activity in cholesterol-fed animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-48461 involves the formation of the 2-azetidinone ring. The key steps include the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-phenylpropylamine to form an amide. This amide undergoes cyclization to form the 2-azetidinone ring .

Industrial Production Methods

Industrial production methods for SCH-48461 are not extensively documented. the synthesis likely involves similar steps to the laboratory synthesis, with optimizations for scale-up and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

SCH-48461 primarily undergoes substitution reactions due to the presence of the 2-azetidinone ring and the methoxyphenyl groups. It can also undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives of SCH-48461 .

Scientific Research Applications

SCH-48461 has been extensively studied for its potential in reducing cholesterol absorption. It has shown significant activity in animal models, including rats and rhesus monkeys. The compound has been used to study the mechanisms of cholesterol absorption and the effects of cholesterol-lowering agents .

Its ability to inhibit cholesterol absorption makes it a valuable tool for studying lipid metabolism and developing new therapeutic agents .

Mechanism of Action

SCH-48461 exerts its effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in the absorption of cholesterol in the intestines. By blocking this protein, SCH-48461 reduces the amount of cholesterol that is absorbed from the diet, leading to lower levels of cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCH-48461 is unique in its specific inhibition of NPC1L1, which makes it highly effective in reducing cholesterol absorption. Its structure-activity relationship has been extensively studied, providing valuable insights into the design of other cholesterol absorption inhibitors .

Properties

CAS No.

148260-92-8

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1

InChI Key

IMNTVVOUWFPRSB-JWQCQUIFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

Synonyms

1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
SCH 48461
SCH-48461

Origin of Product

United States

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